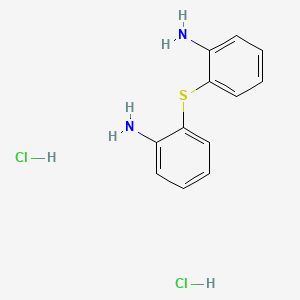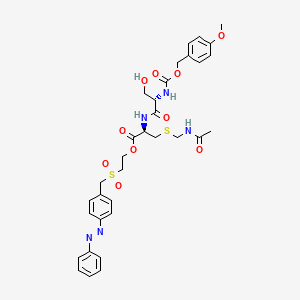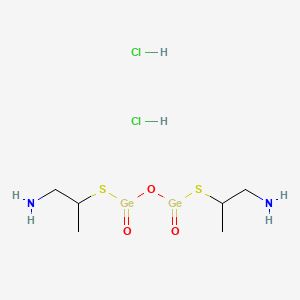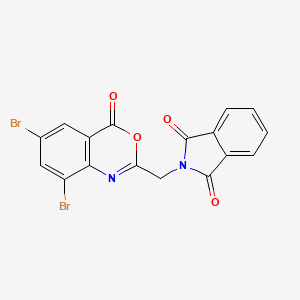
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and benzoxazin compounds. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug discovery and development.
Medicine
Medicinal applications may include the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Benzoxazin derivatives: Compounds with similar benzoxazin moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of isoindole and benzoxazin structures, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
134716-08-8 |
|---|---|
Formule moléculaire |
C17H8Br2N2O4 |
Poids moléculaire |
464.1 g/mol |
Nom IUPAC |
2-[(6,8-dibromo-4-oxo-3,1-benzoxazin-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H8Br2N2O4/c18-8-5-11-14(12(19)6-8)20-13(25-17(11)24)7-21-15(22)9-3-1-2-4-10(9)16(21)23/h1-6H,7H2 |
Clé InChI |
HACKEWXNRCOWMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=C(C=C(C=C4Br)Br)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


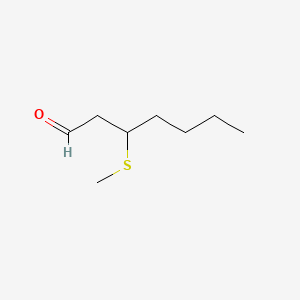
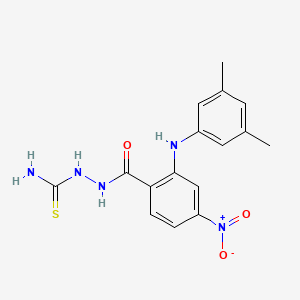
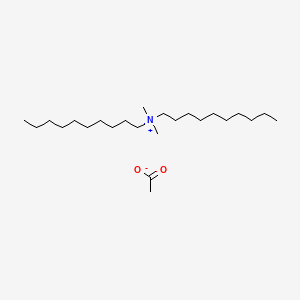
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)
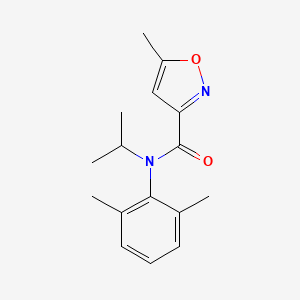

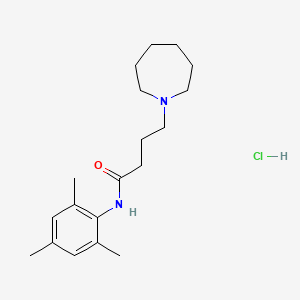
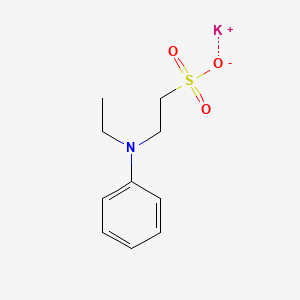
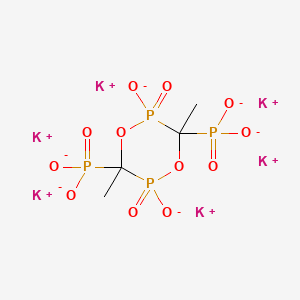
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
